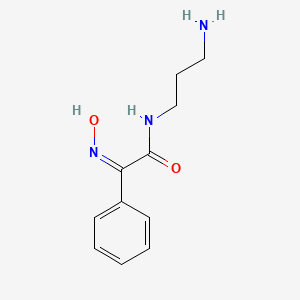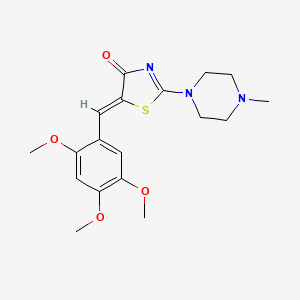![molecular formula C18H12BrN3OS B11601382 (5Z)-5-(4-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601382.png)
(5Z)-5-(4-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(4-bromobencilideno)-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: es un compuesto orgánico complejo que pertenece a la clase de los tiazolotriazoles. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromobencilideno y un grupo metilfenil unido a un núcleo de tiazolotriazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-(4-bromobencilideno)-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 4-bromobenzaldehído con 2-(2-metilfenil)tiazol-4-amina bajo condiciones específicas para formar el producto deseado. La reacción generalmente se lleva a cabo en presencia de un catalizador y solvente adecuado, como ácido acético o etanol, a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-(4-bromobencilideno)-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El átomo de bromo en el grupo bencilideno se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-5-(4-bromobencilideno)-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento y desarrollo de fármacos.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Ha mostrado promesas en diversos ensayos para actividades antimicrobianas, antifúngicas y anticancerígenas.
Medicina
En medicina, los derivados de este compuesto se están explorando por su potencial terapéutico. La investigación está en curso para desarrollar nuevos fármacos basados en su estructura para el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria
En el sector industrial, (5Z)-5-(4-bromobencilideno)-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-(4-bromobencilideno)-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos. Las vías y objetivos moleculares exactos aún están bajo investigación, pero los estudios iniciales sugieren la participación en vías de señalización clave relacionadas con el crecimiento celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con una estructura más simple.
Acetilacetona: Otro compuesto versátil utilizado en diversas reacciones químicas.
Diceteno: Un intermedio reactivo utilizado en la síntesis de ésteres acetoacéticos.
Singularidad
Lo que diferencia a (5Z)-5-(4-bromobencilideno)-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es su compleja estructura, que imparte propiedades químicas únicas y aplicaciones potenciales. Su capacidad para sufrir diversas reacciones químicas y su prometedora bioactividad lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C18H12BrN3OS |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-4-2-3-5-14(11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-8-13(19)9-7-12/h2-10H,1H3/b15-10- |
Clave InChI |
RCZKXKUEFQYSHA-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2 |
SMILES canónico |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601300.png)
![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11601301.png)
![2-ethoxy-7,7-dimethyl-9-(2-propoxyphenyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11601303.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11601306.png)
![Methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11601307.png)

![4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid](/img/structure/B11601322.png)
![7-ethyl-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601338.png)

![N-[3-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11601348.png)

![2-[(4-methoxyphenyl)sulfanyl]-N'-{(Z)-[5-(phenylsulfanyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11601368.png)
![2-[(5Z)-5-(4-ethylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11601373.png)
![4-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B11601375.png)
